1-(Heptafluoropropoxy)-4-nitrobenzene
Overview
Description
1-(Heptafluoropropoxy)-4-nitrobenzene is a fluorinated aromatic compound characterized by the presence of a heptafluoropropoxy group and a nitro group attached to a benzene ring. This compound is of significant interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptafluoropropoxy)-4-nitrobenzene typically involves the nucleophilic substitution reaction of 4-nitrophenol with heptafluoropropyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Heptafluoropropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The heptafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Although less common, the aromatic ring can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(Heptafluoropropoxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized aromatic compounds, though these reactions are less common.
Scientific Research Applications
1-(Heptafluoropropoxy)-4-nitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(Heptafluoropropoxy)-4-nitrobenzene depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The heptafluoropropoxy group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can influence the compound’s behavior in biological systems.
Comparison with Similar Compounds
1-(Heptafluoropropoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(Heptafluoropropoxy)-2-nitrobenzene: Positional isomer with the nitro group in a different position on the benzene ring.
1-(Trifluoromethoxy)-4-nitrobenzene: Contains a trifluoromethoxy group instead of a heptafluoropropoxy group.
Uniqueness: 1-(Heptafluoropropoxy)-4-nitrobenzene is unique due to the presence of the heptafluoropropoxy group, which imparts distinct physicochemical properties such as high electronegativity and thermal stability. These properties make it particularly valuable in applications requiring robust and stable compounds.
Properties
IUPAC Name |
1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO3/c10-7(11,8(12,13)14)9(15,16)20-6-3-1-5(2-4-6)17(18)19/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIOFXKRADGKJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208774 | |
Record name | Benzene, 1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146289-83-9 | |
Record name | Benzene, 1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146289-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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